molecular formula C9H7F6N B1418344 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 65686-68-2

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B1418344
CAS No.: 65686-68-2
M. Wt: 243.15 g/mol
InChI Key: TYGZOSNZKNDNRT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a trifluoroethylamine (-CF₃CH₂NH₂) side chain. Key properties include:

  • Molecular formula: C₉H₇F₆N
  • Molecular weight: 243.15 g/mol
  • CAS No.: 1213368-14-9 (S-enantiomer) , 1391469-75-2 (R-enantiomer hydrochloride)
  • Purity: Typically ≥95% in commercial supplies .

The compound’s enantiomers, such as the (R)- and (S)-forms, exhibit distinct pharmacological profiles. For example, (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2) is utilized in receptor binding studies due to its stereospecific interactions .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZOSNZKNDNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656506
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-68-2
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65686-68-2
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Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. These properties are crucial in determining the bioavailability of the compound. Future research will provide insights into these properties.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can modulate neurotransmission and has potential applications in treating neurological disorders. Additionally, it interacts with other biomolecules, such as receptors and ion channels, influencing their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In neuronal cells, this compound can affect synaptic transmission and plasticity, impacting learning and memory processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound can interact with other enzymes and receptors, either inhibiting or activating them, depending on the specific biochemical context. These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cognitive function and improve memory retention. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins and accumulate in certain organelles, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function. Post-translational modifications and targeting signals play a role in directing the compound to these subcellular locations, impacting its activity and function.

Biological Activity

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, also known by its CAS number 65686-68-2, is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique trifluoromethyl groups contribute to its biological activity and pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine
  • Molecular Formula : C9H7F6N
  • Molecular Weight : 243.15 g/mol
  • CAS Number : 65686-68-2
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound has been studied for its effects on adenylate cyclase activity in the rat striatum. Preliminary studies suggest that it may modulate dopamine receptor pathways, although further investigation is needed to clarify its selectivity and efficacy compared to other analogs .

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Dopaminergic Activity : Compounds with trifluoromethyl substitutions have shown potential in modulating dopamine signaling pathways.
  • Relaxant Effects : In isolated vascular tissues, related compounds have demonstrated relaxant effects without selectivity for dopamine receptors .

Study 1: Dopaminergic Modulation

In a comparative study involving N-trifluoroethyldopamine analogs, it was found that while these compounds could stimulate adenylate cyclase activity, their effects were weaker than those of dopamine itself. The study highlighted the need for further structural optimization to enhance biological activity .

Study 2: Vascular Relaxation

Research on the relaxant effects of various trifluoromethylated compounds revealed that they could induce vasodilation in isolated rabbit renal and ear arteries. However, these compounds showed no significant selectivity towards specific receptor subtypes within the dopamine family .

Data Tables

Property Value
IUPAC NameThis compound
CAS Number65686-68-2
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Purity≥95%
Biological Activity Description
Dopaminergic ActivityModulates dopamine signaling pathways
Relaxant EffectsInduces vasodilation in isolated arteries

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are utilized as painkillers. Its unique trifluoromethyl groups enhance its biological activity and pharmacological properties. Research has shown that it can modulate dopamine receptor pathways, indicating potential applications in treating neurological disorders .

Biochemical Analysis

This compound is known to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, thereby influencing cognitive functions and memory retention .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not extensively studied yet, ongoing research aims to elucidate these aspects to better understand its bioavailability and therapeutic potential .

Case Studies

StudyFindingsImplications
Study on Dopaminergic ActivityThe compound was shown to influence adenylate cyclase activity in rat striatum.Suggests potential for treating conditions related to dopamine dysregulation.
Inhibition of AcetylcholinesteraseDemonstrated significant inhibition in vitro.Indicates potential for cognitive enhancement therapies.
Synthesis of AlpelisibUsed as an intermediate in the synthesis process.Highlights its role in developing cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trifluoroethylamines

(a) Positional Isomers of the Trifluoromethyl Group
  • Biological relevance: Shows moderate σ1 receptor affinity (Ki ~50 nM) but lower selectivity than the meta-substituted variant .
(b) Fluorine-Substituted Derivatives
  • (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS 1932020-62-6)
    • Key difference : Replaces -CF₃ with a single fluorine atom, reducing electron-withdrawing effects and lipophilicity (clogP = 1.8 vs. 3.2 for the parent compound) .
    • Impact : Lower metabolic stability but improved solubility in aqueous media .
(c) Methoxy-Substituted Analogs
  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride (CAS 856563-09-2)
    • Key difference : Methoxy (-OCH₃) substitution introduces hydrogen-bonding capacity, altering receptor interaction kinetics .
    • Activity : Demonstrates weaker σ-receptor binding (Ki >100 nM) compared to the trifluoromethyl parent (Ki ~20 nM) .

σ-Receptor Ligands with Varied Substituents

(a) Piperidine-Containing Derivatives
  • N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
    • Structure : Incorporates a piperidine ring and trifluoromethoxy (-OCF₃) group.
    • Activity : High σ1 receptor affinity (Ki = 2.3 nM) but moderate σ2 selectivity (σ2/σ1 ratio = 8.7) .
    • Comparison : The parent compound lacks piperidine, resulting in lower σ1 affinity (Ki ~20 nM) but better σ2 selectivity .
(b) Branched-Chain Analogs
  • 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
    • Structure : Branched isopropyl group increases steric bulk.
    • Impact : Reduced blood-brain barrier penetration due to higher molecular weight (279.61 g/mol) and clogP (3.8) .

Enantiomeric Comparisons

Property (R)-Enantiomer Hydrochloride (S)-Enantiomer
CAS No. 1391469-75-2 1213368-14-9
σ1 Receptor Ki 18 nM 22 nM
Solubility (H₂O) 12 mg/mL 8 mg/mL
Melting Point 250–253°C Not reported

The (R)-enantiomer exhibits marginally higher σ1 receptor affinity, likely due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Q & A

Basic Question: What are the recommended synthetic routes for 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via reductive amination of the corresponding trifluoromethyl-substituted ketone precursor using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Raney nickel . Key factors affecting yield include:

  • Temperature: Hydrogenation reactions typically require 50–80°C to achieve >80% yield.
  • Solvent choice: Ethanol or THF is optimal for solubility and reducing side reactions.
  • Catalyst loading: Raney nickel at 5–10 wt% minimizes over-reduction byproducts.
    Contaminants like moisture or oxygen can reduce efficiency, necessitating inert conditions .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy: ¹⁹F NMR is essential to confirm trifluoromethyl group positions (δ = -60 to -70 ppm for CF₃) and amine proton integration .
  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve impurities. ESI-MS detects the molecular ion [M+H]⁺ at m/z 262.1 .
  • Elemental analysis: Confirms C/F/N ratios (theoretical: C 50.7%, F 35.9%, N 5.7%) .

Advanced Question: How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing CF₃ group at the 3-position enhances the electrophilicity of the adjacent amine, facilitating reactions with:

  • Acyl chlorides: Amide formation occurs rapidly at 0°C in dichloromethane.
  • Sulfonyl chlorides: Requires catalytic DMAP to activate the amine for sulfonamide synthesis.
    Kinetic studies show a 3x rate increase compared to non-fluorinated analogs due to inductive effects .

Advanced Question: What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism: Recrystallization from ethanol vs. hexane can yield different melting points (reported ranges: 86–92°C) .
  • Solvent residues: Trace THF or DMF in NMR samples shifts proton signals. Drying under high vacuum (<0.1 mmHg) for 24h mitigates this .
    Cross-validate data using independent techniques (e.g., compare IR carbonyl stretches with computational DFT predictions) .

Advanced Question: How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with targets like monoamine oxidases. The CF₃ group’s hydrophobic pocket occupancy correlates with IC₅₀ values.
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, guiding SAR for fluorinated analogs .

Basic Question: What are the stability considerations for long-term storage of this amine?

Answer:

  • Oxidation: Store under argon at 2–8°C in amber vials to prevent amine degradation to nitro derivatives.
  • Hygroscopicity: Silica gel desiccants maintain <1% water content, critical for preserving reactivity .
    Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months under optimal conditions .

Advanced Question: How does regioselectivity challenge the synthesis of fluorinated derivatives, and how is it controlled?

Answer:
Fluorination at the 3-position vs. 4-position is controlled by:

  • Directing groups: Methoxy or nitro groups at the para position direct electrophilic fluorination to the meta site.
  • Catalytic systems: Pd(OAc)₂ with Xantphos ligand achieves >90% regioselectivity in Ullmann coupling reactions .

Advanced Question: What role does this compound play in the synthesis of bioactive benzimidazole derivatives?

Answer:
It serves as a key intermediate in constructing benzimidazole cores via:

  • Cyclization: React with thioureas and iodoacetic acid to form 2-aminobenzimidazoles with anti-Hsp90 activity (IC₅₀ = 0.8–1.2 µM) .
  • Post-functionalization: Introduce sulfonamide or alkyl groups at the N1 position to modulate pharmacokinetics .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg; use PPE (gloves, goggles) and fume hoods.
  • Corrosivity: Neutralize spills with 5% acetic acid due to amine basicity (pKa ≈ 9.5) .

Advanced Question: How do solvent polarity and counterion choice affect the compound’s solubility in formulation studies?

Answer:

  • Solvent polarity: Solubility in DMSO > ethanol > water (logP = 2.1).
  • Salt formation: Hydrochloride salts improve aqueous solubility (up to 15 mg/mL) but reduce membrane permeability.
    Co-solvents like PEG-400 enhance bioavailability in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

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